molecular formula C6H5ClIN B3031006 2-Chloro-4-iodo-6-methylpyridine CAS No. 1227592-89-3

2-Chloro-4-iodo-6-methylpyridine

Cat. No.: B3031006
CAS No.: 1227592-89-3
M. Wt: 253.47
InChI Key: IYXHELRQRAETDT-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClIN. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 4 positions, respectively, and a methyl group at the 6 position on the pyridine ring. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions. The nitration of 2-chloro-5-methylpyridine forms a nitro compound, which is then reduced to an amine. This amine undergoes diazotization followed by iodination to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The reactions are typically carried out under controlled conditions to ensure safety and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield arylated or vinylated pyridine derivatives .

Scientific Research Applications

2-Chloro-4-iodo-6-methylpyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methylpyridine in chemical reactions is primarily due to the presence of reactive halogen atoms and the pyridine ring. The halogen atoms can undergo substitution or coupling reactions, while the pyridine ring can participate in various electrophilic and nucleophilic reactions. These properties make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-iodo-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXHELRQRAETDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301064
Record name 2-Chloro-4-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227592-89-3
Record name 2-Chloro-4-iodo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227592-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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